N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide
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Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Rearrangement Reactions : The synthesis and rearrangement of sulfonamides derived from serine and threonine into pyrrolidin-3-ones, offering insights into reaction mechanisms and the scope of rearrangements in organic synthesis Králová et al., 2019.
- Drug Metabolism : The application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating microbial-based systems' utility in supporting drug metabolism studies Zmijewski et al., 2006.
- Copper-Catalyzed Coupling : Cross-coupling reactions catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, facilitating the synthesis of N-(3-Pyridinyl)-substituted sulfonamides Xiaojun Han, 2010.
- Antimicrobial Evaluation : Synthesis of novel functionalized N-sulfonates with potential biological activity, highlighting the antimicrobial and antifungal properties of certain sulfonate derivatives Fadda et al., 2016.
Catalysis and Material Science
- Catalytic Applications : Investigations into metal coordination polymers as catalysts for green synthesis reactions, such as the Biginelli reaction under solvent-free conditions, showcasing the environmental benefits of novel catalysts Wang et al., 2015.
properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-9-21(19,20)16-12-6-4-5-11(10-12)13-7-8-14(18)17(2)15-13/h4-8,10,16H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTOMUIBAVSTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide |
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